

Physical and chemical properties of 2-(1-Piperazinyl)pyrimidine-d8

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Compound of Interest

Compound Name: 2-(1-Piperazinyl)pyrimidine-d8

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An In-depth Technical Guide to 2-(1-Piperazinyl)pyrimidine-d8

Introduction

2-(1-Piperazinyl)pyrimidine-d8 is the stable isotope-labeled form of 2-(1-

Piperazinyl)pyrimidine, a heterocyclic amine featuring a pyrimidine ring substituted with a deuterated piperazine group.[1][2] In the fields of drug development and clinical research, its primary and critical application is as an internal standard for quantitative bioanalysis using mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS).[3]

The incorporation of eight deuterium atoms provides a distinct mass shift from the unlabeled analyte, allowing for precise and accurate quantification while ensuring its physicochemical properties remain nearly identical to the parent compound.[3] This co-elution and similar ionization behavior corrects for variability during sample preparation and analysis, making it the "gold standard" for robust bioanalytical methods.[5] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies for researchers and drug development professionals.

Physical and Chemical Properties

The physical and chemical data for **2-(1-Piperazinyl)pyrimidine-d8** and its non-labeled analog are summarized below. Data for the non-deuterated form is provided for comparative reference.



Property	2-(1- Piperazinyl)pyrimidine-d8	2-(1-Piperazinyl)pyrimidine (Non-labeled Analog)
CAS Number	1309283-31-5[1][2]	20980-22-7[6][7]
Molecular Formula	C8H4D8N4[2][8]	C ₈ H ₁₂ N ₄ [6][7]
Molecular Weight	172.26 g/mol [2][8]	164.21 g/mol [6]
Synonyms	1-(2-Pyrimidinyl)piperazine-d8,2-Piperazinopyrimidine-d8[1][2]	1-(2-Pyrimidyl)piperazine, 1- PP, PmP[7][9]
Appearance	No data available (typically a solid)	White to off-white crystalline solid; clear yellow liquid after melting.[10][11]
Melting Point	No data available	32-34 °C[10]
Boiling Point	No data available	277 °C (lit.)[10]
Density	No data available	1.158 g/mL at 25 °C (lit.)[10]
Solubility	No data available	Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS pH 7.2 (10 mg/ml).[7]
Storage Conditions	2-8°C, Refrigerator[2]	2-8°C[10]

Applications in Research and Drug Development Internal Standard for Quantitative Bioanalysis

The most prominent use of **2-(1-Piperazinyl)pyrimidine-d8** is as a stable isotope-labeled (SIL) internal standard in isotope dilution mass spectrometry (IDMS).[4][5] An internal standard is essential for a robust bioanalytical method, as it corrects for variability in sample extraction, injection volume, and mass spectrometer ionization.[3] Because a SIL internal standard like the d8-variant co-elutes with the analyte and shares nearly identical physicochemical properties, it provides the most accurate correction for matrix effects, leading to superior accuracy and precision in quantitative assays.[5][12]



Metabolite Analysis

The non-deuterated compound, 2-(1-Piperazinyl)pyrimidine, is the major and pharmacologically active metabolite of several anxiolytic drugs of the azapirone class, including Buspirone and Tandospirone.[2][7][13] Therefore, **2-(1-Piperazinyl)pyrimidine-d8** is an invaluable tool for pharmacokinetic (PK) studies that aim to quantify both the parent drug and this key metabolite in biological matrices like plasma or serum.

Experimental Protocols General Synthesis of the 2-(1-Piperazinyl)pyrimidine Scaffold

The synthesis of the core 2-(1-Piperazinyl)pyrimidine structure is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[11] While the specific synthesis of the deuterated version involves using deuterated piperazine, the general laboratory approach is as follows:

- Reactant Preparation: Piperazine (or piperazine-d8) is dissolved in a suitable solvent such as water or ethanol. A base, like potassium carbonate, is added to the solution to act as a proton scavenger.[6]
- Nucleophilic Substitution: 2-Chloropyrimidine, dissolved in a solvent, is added to the piperazine solution in batches at an elevated temperature (e.g., 50-65 °C).[6][11]
- Reaction: The mixture is stirred at the elevated temperature for 1-2 hours to allow the reaction to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is cooled and poured into cold water.[14] The by-product, 1,4-bis(pyrimidinyl)piperazine, is often removed by filtration.
 [6] The aqueous filtrate is then extracted with an organic solvent like chloroform. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[6]

Bioanalytical Workflow using LC-MS/MS



The following protocol outlines a general workflow for the quantification of an analyte (e.g., Tandospirone) in human plasma using **2-(1-Piperazinyl)pyrimidine-d8** as an internal standard for its metabolite.

- Preparation of Standards: Prepare stock solutions of the analyte and the deuterated internal standard (IS) in an organic solvent (e.g., methanol). From these, create a series of calibration standards and quality control (QC) samples by spiking known concentrations into blank human plasma.[15]
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 μL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[5]
 - Add a small, fixed volume (e.g., 20 μL) of the IS working solution (2-(1-Piperazinyl)pyrimidine-d8) at a known concentration to every tube.[5]
 - \circ Add 300 μL of a cold organic solvent, such as acetonitrile, to precipitate the plasma proteins.
 - Vortex the tubes for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

Analysis:

- Carefully transfer the supernatant to an HPLC vial.
- Inject a portion of the supernatant onto a high-performance liquid chromatography (HPLC)
 system coupled to a triple quadrupole mass spectrometer (MS/MS).[16]
- The HPLC system separates the analyte and IS from other matrix components.
- The MS/MS detector is set to monitor specific mass transitions for both the analyte and the deuterated IS (Selected Reaction Monitoring or SRM).
- Data Processing:
 - Integrate the peak areas for both the analyte and the IS.



- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



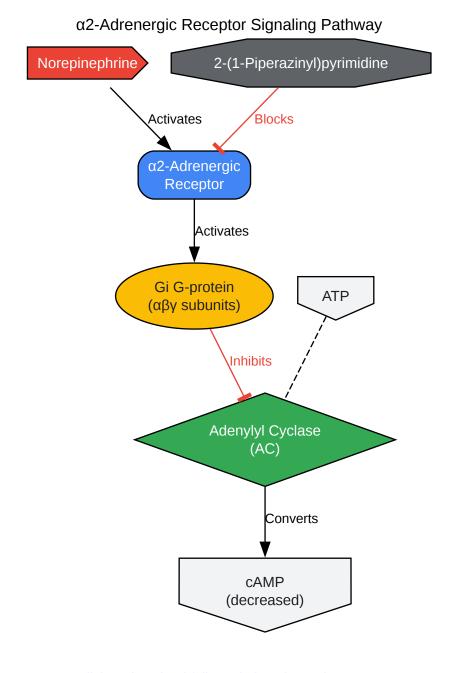
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A typical bioanalytical workflow using a deuterated internal standard.

Biological Context and Signaling Pathways

2-(1-Piperazinyl)pyrimidine is not just an inert metabolite; it possesses its own pharmacological profile. It acts as an antagonist of α 2-adrenergic receptors and also interacts with the serotonin 5-HT_{1a} receptor system.[7] The antagonism of α 2-adrenergic receptors is particularly noteworthy. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous ligands like norepinephrine, inhibit the enzyme adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP). By blocking this receptor, 2-(1-Piperazinyl)pyrimidine can prevent this inhibitory effect, thereby increasing synaptic norepinephrine and producing downstream effects relevant to its anxiolytic and antidepressant-like activities.[7]





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Mechanism of α 2-adrenergic receptor antagonism by 2-(1-Piperazinyl)pyrimidine.

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